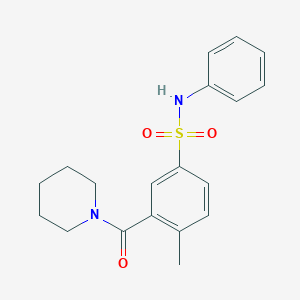
4-methyl-N-phenyl-3-(1-piperidinylcarbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-phenyl-3-(1-piperidinylcarbonyl)benzenesulfonamide, commonly known as MPCC, is a chemical compound that has been extensively researched for its potential applications in scientific research. It belongs to the class of sulfonamide compounds and has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MPCC involves the inhibition of carbonic anhydrase enzymes, which play a crucial role in the regulation of acid-base balance in the body. By inhibiting these enzymes, MPCC can alter the pH of various bodily fluids, which can have a range of physiological effects. Additionally, MPCC has been found to interact with certain receptors in the brain, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
MPCC has been found to exhibit a range of biochemical and physiological effects, including inhibition of carbonic anhydrase enzymes, alteration of pH in bodily fluids, and interaction with certain receptors in the brain. These effects have been studied extensively in animal models, and may have potential applications in the development of new drugs for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPCC for lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes, which makes it a valuable tool for studying the role of these enzymes in various biological processes. Additionally, MPCC has been shown to have anticonvulsant and analgesic effects, which may have potential applications in the development of new drugs for the treatment of epilepsy and pain. However, one limitation of MPCC is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on MPCC. One potential area of investigation is the development of new drugs based on the structure of MPCC, which may have improved pharmacological properties and fewer side effects. Additionally, further studies are needed to elucidate the precise mechanisms of action of MPCC, particularly with regard to its interactions with receptors in the brain. Finally, more research is needed to determine the potential applications of MPCC in the treatment of various diseases, including epilepsy and pain.
Conclusion:
In conclusion, MPCC is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits potent inhibitory activity against carbonic anhydrase enzymes, as well as anticonvulsant and analgesic effects. While there are some limitations to its use in lab experiments, MPCC has significant potential for the development of new drugs and further research is needed to fully understand its mechanisms of action and potential applications.
Synthesemethoden
The synthesis of MPCC involves the reaction of 4-methylbenzenesulfonyl chloride with N-phenylpiperidine-1-carboxamide in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields MPCC as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
MPCC has been widely used in scientific research as a tool to study the role of sulfonamide compounds in various biological processes. It has been found to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance in the body. MPCC has also been shown to have anticonvulsant and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of epilepsy and pain.
Eigenschaften
IUPAC Name |
4-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-10-11-17(25(23,24)20-16-8-4-2-5-9-16)14-18(15)19(22)21-12-6-3-7-13-21/h2,4-5,8-11,14,20H,3,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVFSNQLJOHUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5319569.png)
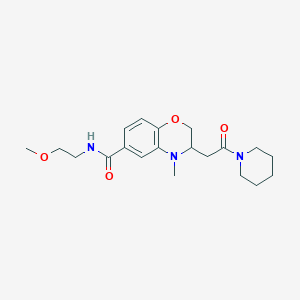
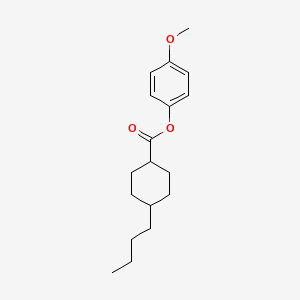
![(3S*,4S*)-4-isopropoxy-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B5319581.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(methylamino)nicotinamide](/img/structure/B5319594.png)
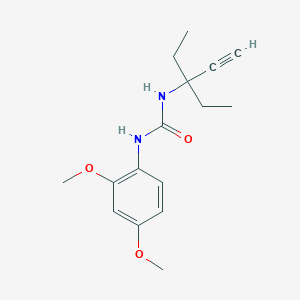
![3-[(dimethylamino)methyl]-1-(2-quinolinylcarbonyl)-3-piperidinol](/img/structure/B5319603.png)
![N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5319611.png)
![5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5319623.png)
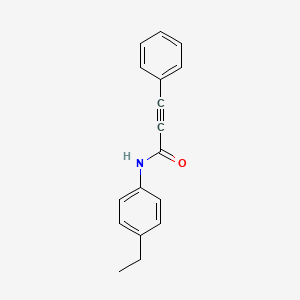

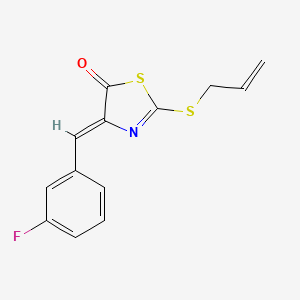
![4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5319652.png)
![1-[3-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B5319668.png)